molecular formula C12H24O2 B3334033 (1,2,3,4-13C4)dodecanoic acid CAS No. 287111-14-2

(1,2,3,4-13C4)dodecanoic acid

Cat. No.: B3334033
CAS No.: 287111-14-2
M. Wt: 204.29 g/mol
InChI Key: POULHZVOKOAJMA-BMHINFNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-13C4)dodecanoic acid typically involves the incorporation of carbon-13 isotopes into the dodecanoic acid structure. This can be achieved through several synthetic routes, including the use of labeled precursors in organic synthesis . The reaction conditions often involve standard organic synthesis techniques such as esterification, hydrolysis, and purification steps to isolate the labeled compound .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in bulk by chemical companies specializing in isotopically labeled compounds. The production process involves the use of carbon-13 labeled starting materials and follows similar synthetic routes as described above .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-13C4)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,2,3,4-13C4)dodecanoic acid is widely used in scientific research due to its labeled carbon atoms, which allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Its applications include:

Mechanism of Action

The mechanism of action of (1,2,3,4-13C4)dodecanoic acid is similar to that of dodecanoic acid. It interacts with various enzymes and metabolic pathways involved in fatty acid metabolism. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and understand its role in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,3,4-13C4)dodecanoic acid is unique due to its specific labeling pattern, which allows for detailed studies of its metabolic pathways. Compared to other labeled fatty acids, it provides specific insights into the metabolism of medium-chain fatty acids .

Properties

IUPAC Name

(1,2,3,4-13C4)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i9+1,10+1,11+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-BMHINFNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745701
Record name (1,2,3,4-~13~C_4_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-14-2
Record name (1,2,3,4-~13~C_4_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-14-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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